4-(3-Methyl-4H-1,2,4-triazole-4-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methyl-4H-1,2,4-triazole-4-yl)benzoic acid is a chemical compound that belongs to the class of triazole derivatives. This compound is known for its diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. It is characterized by the presence of a triazole ring attached to a benzoic acid moiety, which imparts unique chemical and biological properties to the compound .
Mechanism of Action
Target of Action
The primary targets of 4-(3-Methyl-4H-1,2,4-triazole-4-yl)benzoic acid are cancer cells, specifically MCF-7 and HCT-116 cancer cell lines . The compound exhibits potent inhibitory activities against these cell lines .
Mode of Action
this compound interacts with its targets by inhibiting the proliferation of cancer cells . It induces apoptosis, a process of programmed cell death, in cancer cells . This leads to a decrease in the number of cancer cells, thereby inhibiting the growth of the cancer.
Biochemical Pathways
It is known that the compound’s action results in the induction of apoptosis in cancer cells . Apoptosis is a complex biochemical pathway that involves a series of reactions leading to changes in the cell membrane, shrinkage of the cell, and ultimately, cell death .
Pharmacokinetics
The compound’s potent inhibitory activities against cancer cells suggest that it may have good bioavailability .
Result of Action
The result of the action of this compound is the inhibition of the proliferation of cancer cells and the induction of apoptosis . This leads to a decrease in the number of cancer cells and the inhibition of the growth of the cancer.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other substances in the environment, such as other drugs or chemicals . The compound’s efficacy and stability can also be influenced by factors such as temperature, pH, and light .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-4H-1,2,4-triazole-4-yl)benzoic acid typically involves the reaction of benzoic acid with sodium hypochlorite under heating conditions. The reaction proceeds through the formation of an intermediate, which is further processed and crystallized to obtain the final product . The general reaction scheme can be represented as follows:
- Benzoic acid + Sodium hypochlorite → Intermediate
- Intermediate → this compound (after crystallization)
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced crystallization techniques and purification methods is common to achieve the desired quality of the compound .
Chemical Reactions Analysis
Types of Reactions
4-(3-Methyl-4H-1,2,4-triazole-4-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The triazole ring and benzoic acid moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can produce a variety of substituted benzoic acid compounds .
Scientific Research Applications
4-(3-Methyl-4H-1,2,4-triazole-4-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound exhibits biological activity and is studied for its potential use in developing new drugs and agrochemicals.
Industry: It is used in the production of dyes, chemical reagents, and other industrial products.
Comparison with Similar Compounds
4-(3-Methyl-4H-1,2,4-triazole-4-yl)benzoic acid can be compared with other similar compounds, such as:
4-Methyl-4H-1,2,4-triazole: A simpler triazole derivative with different chemical properties.
4-(4H-1,2,4-Triazol-4-yl)benzoic acid: A closely related compound with similar structural features but different biological activities.
1,2,4-Triazole derivatives: A broad class of compounds with diverse applications in chemistry and biology.
The uniqueness of this compound lies in its specific combination of the triazole ring and benzoic acid moiety, which imparts distinct chemical and biological properties to the compound.
Properties
IUPAC Name |
4-(3-methyl-1,2,4-triazol-4-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-7-12-11-6-13(7)9-4-2-8(3-5-9)10(14)15/h2-6H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHYEYMBDZNXNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=CN1C2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.